

Spectroscopic and Analytical Profile of 9(Z)-Tetradecenoyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **9(Z)-Tetradecenoyl chloride**

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This technical guide provides an in-depth overview of the spectroscopic and analytical data for **9(Z)-Tetradecenoyl chloride** (CAS No: 95548-25-7), a key intermediate in organic synthesis.

[1] The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for data acquisition.

Chemical and Physical Properties

9(Z)-Tetradecenoyl chloride, also known as Myristoleic acid chloride, is a monounsaturated fatty acyl chloride. Its fundamental properties are summarized below.[1]

Property	Value
Molecular Formula	C ₁₄ H ₂₅ ClO
Molecular Weight	244.8 g/mol
CAS Number	95548-25-7
Synonyms	(9Z)-9-Tetradecenoyl chloride, Myristoleic acid chloride

Spectroscopic Data

The following tables summarize the expected spectroscopic data for **9(Z)-Tetradecenoyl chloride** based on the analysis of its functional groups: an acyl chloride and a cis-alkene.

Table 1: Predicted ^1H NMR Spectroscopic Data (Solvent: CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~5.3-5.4	m	2H	$-\text{CH}=\text{CH}-$ (Vinyl protons)
~2.8-2.9	t	2H	$-\text{CH}_2\text{-COCl}$ (α to carbonyl)
~2.0	m	4H	$-\text{CH}_2\text{-CH}=\text{CH-CH}_2-$ (Allylic protons)
~1.6	m	2H	$-\text{CH}_2\text{-CH}_2\text{-COCl}$ (β to carbonyl)
~1.2-1.4	m	12H	$-(\text{CH}_2)_6-$ (Methylene chain)
~0.9	t	3H	$-\text{CH}_3$ (Terminal methyl)

Table 2: Predicted ^{13}C NMR Spectroscopic Data (Solvent: CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~173	-COCl (Carbonyl carbon)
~130	-CH=CH- (Vinyl carbons)
~45	-CH ₂ -COCl (α to carbonyl)
~32	-CH ₂ -CH ₂ -COCl (β to carbonyl)
~29-30	-(CH ₂) _n - (Methylene chain)
~27	-CH ₂ -CH= (Allylic carbons)
~22	-CH ₂ -CH ₃
~14	-CH ₃ (Terminal methyl)

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3005	Medium	=C-H stretch (Vinyl C-H)
~2925, ~2855	Strong	C-H stretch (Aliphatic)
~1800	Strong	C=O stretch (Acyl chloride)
~1655	Medium, weak	C=C stretch (cis-Alkene)
~720	Medium	=C-H bend (cis-Alkene out-of-plane)

The strong absorption band around 1800 cm⁻¹ is highly characteristic of the acyl chloride functional group.^{[2][3][4]} The presence of the cis-double bond is indicated by the C=C stretch and the =C-H bending vibrations.^{[5][6]}

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Ion
244/246	$[M]^+$ (Molecular ion peak with $^{35}\text{Cl}/^{37}\text{Cl}$ isotopes)
209	$[\text{M}-\text{Cl}]^+$ (Acylium ion)
Various	Fragments from cleavage of the alkyl chain

The mass spectrum is expected to show a molecular ion peak $[M]^+$ with the characteristic isotopic pattern for a compound containing one chlorine atom (approximately 3:1 ratio for M and M+2). A prominent peak corresponding to the loss of the chlorine atom to form a stable acylium ion ($[\text{M}-\text{Cl}]^+$) is also anticipated. Further fragmentation of the long alkyl chain is expected.^{[7][8][9]}

Experimental Protocols

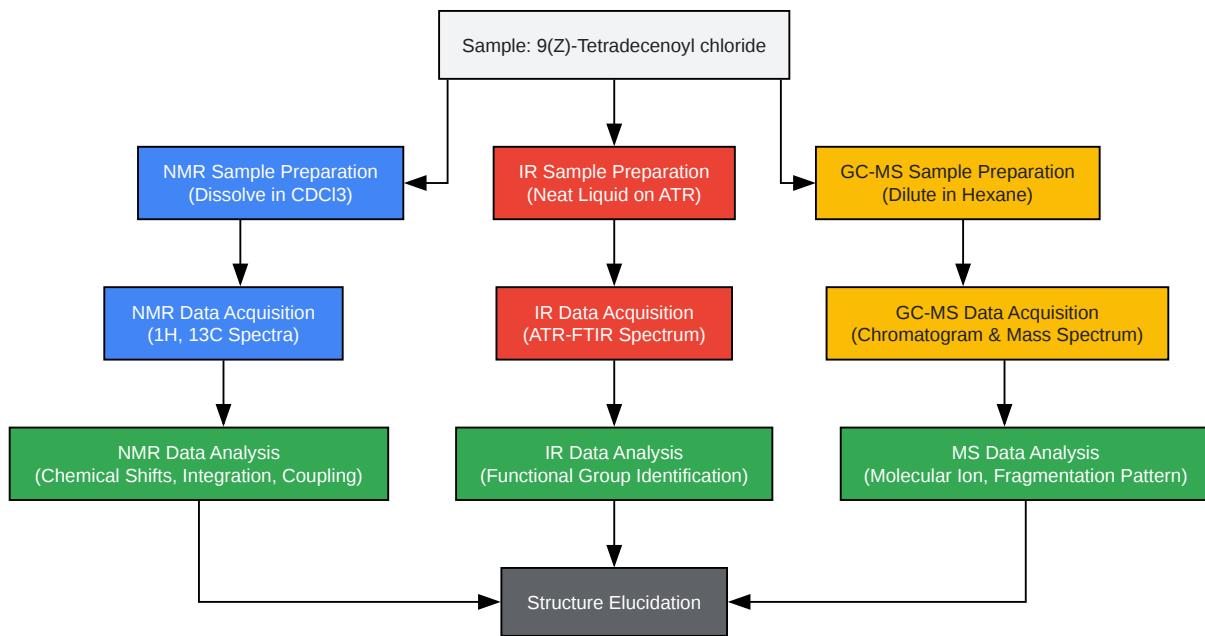
The following are generalized protocols for the acquisition of spectroscopic data for liquid samples like **9(Z)-Tetradecenoyl chloride**.

- Sample Preparation: Dissolve 5-10 mg of **9(Z)-Tetradecenoyl chloride** in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ^1H and ^{13}C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz). For ^{13}C NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum to single lines for each carbon.
- Background Collection: Record a background spectrum of the clean ATR crystal.
- Sample Application: Place a small drop of neat **9(Z)-Tetradecenoyl chloride** directly onto the ATR crystal.
- Data Acquisition: Acquire the IR spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio.
- Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) after analysis.

- Sample Preparation: Prepare a dilute solution of **9(Z)-Tetradecenoyl chloride** (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or dichloromethane.
- GC Separation: Inject a small volume (e.g., 1 μ L) of the solution into a gas chromatograph equipped with a suitable capillary column (e.g., a nonpolar or medium-polarity column). Use a temperature program to separate the components of the sample.
- MS Analysis: The eluent from the GC is introduced into the mass spectrometer. Electron ionization (EI) is a common method for generating ions. The mass spectrometer is set to scan a relevant mass range (e.g., m/z 40-300).

Workflow and Signaling Pathways

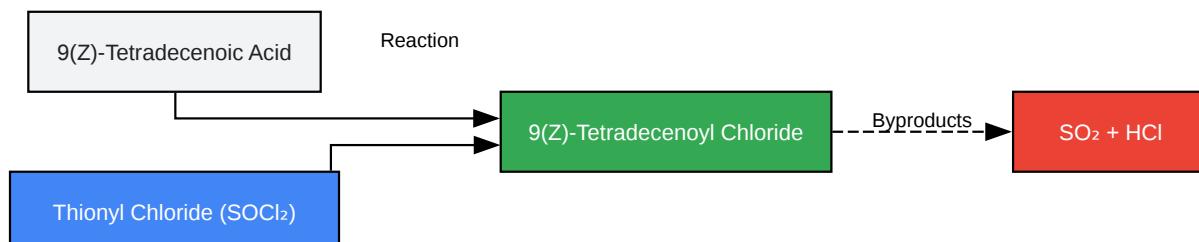
The logical workflow for the spectroscopic analysis of a chemical compound like **9(Z)-Tetradecenoyl chloride** is depicted in the following diagram.



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Caption: Workflow for Spectroscopic Analysis.

A common method for the synthesis of acyl chlorides is the reaction of the corresponding carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl_2) or oxalyl chloride.[10]



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Caption: Synthesis of **9(Z)-Tetradecenoyl Chloride**.

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